molecular formula C11H10N2O3 B8505359 1-Cyclopropyl-4-hydroxy-1,4-dihydro-quinoxaline-2,3-dione

1-Cyclopropyl-4-hydroxy-1,4-dihydro-quinoxaline-2,3-dione

Cat. No. B8505359
M. Wt: 218.21 g/mol
InChI Key: UOXZASFVPQIPPO-UHFFFAOYSA-N
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Patent
US08729091B2

Procedure details

To a solution of N-cyclopropyl-N-(2-nitro-phenyl)-oxalamic acid methyl ester (45.0 g, 0.17 mol, 1.0 equiv) in methanol (400 mL) was added palladium on carbon (4.52 g, 0.0043 mol, 0.025 equiv; 10% Pd/C; [CAS RN 7440-05-3]) and the reaction mixture stirred under an atmosphere of hydrogen (1.2 bar) at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate (400 mL), filtered over Celite® and the solvent mixture removed by evaporation under reduced pressure to give 31.2 g (84%) of the title compound as a light yellow solid. MS (ISN): m/z=219.1 [M+H]+.
Name
N-cyclopropyl-N-(2-nitro-phenyl)-oxalamic acid methyl ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.52 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([N:6]([CH:16]1[CH2:18][CH2:17]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=[O:14])=[O:5]>CO.[Pd].C(OCC)(=O)C>[CH:16]1([N:6]2[C:7]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:13]([OH:14])[C:3](=[O:2])[C:4]2=[O:5])[CH2:18][CH2:17]1

Inputs

Step One
Name
N-cyclopropyl-N-(2-nitro-phenyl)-oxalamic acid methyl ester
Quantity
45 g
Type
reactant
Smiles
COC(C(=O)N(C1=C(C=CC=C1)[N+](=O)[O-])C1CC1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
4.52 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under an atmosphere of hydrogen (1.2 bar) at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite®
CUSTOM
Type
CUSTOM
Details
the solvent mixture removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)N1C(C(N(C2=CC=CC=C12)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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